molecular formula C7H15N3S B1492857 1-Ethyl-1-(tetrahydrothiophen-3-yl)guanidine CAS No. 2097984-66-0

1-Ethyl-1-(tetrahydrothiophen-3-yl)guanidine

Cat. No.: B1492857
CAS No.: 2097984-66-0
M. Wt: 173.28 g/mol
InChI Key: BZGJEIWLDNBQQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-1-(tetrahydrothiophen-3-yl)guanidine is a chemical compound with the CAS Number 2097984-66-0 and a molecular formula of C 7 H 15 N 3 S . It features a molecular weight of 173.28 g/mol . The compound's structure integrates a guanidine group, a known organonitrogen compound, with tetrahydrothiophene (thiophane) and ethyl substituents . Guanidines are characterized as strong organic bases and are noted in scientific literature for their role as protein denaturants and in various biochemical applications . The specific research applications and mechanism of action for this compound are not well-documented in publicly available sources, indicating it may be a novel or specialized research chemical. Its structure suggests potential for use in pharmaceutical research, organic synthesis as a building block, or as a ligand in coordination chemistry. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to consult the relevant safety data sheets (SDS) prior to handling.

Properties

IUPAC Name

1-ethyl-1-(thiolan-3-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3S/c1-2-10(7(8)9)6-3-4-11-5-6/h6H,2-5H2,1H3,(H3,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZGJEIWLDNBQQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSC1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Molecular Mechanism

The molecular mechanism of 1-Ethyl-1-(tetrahydrothiophen-3-yl)guanidine involves its binding interactions with biomolecules. It can bind to specific proteins or enzymes, leading to their inhibition or activation. This binding can result in changes in gene expression and alterations in cellular functions. The compound’s ability to modulate enzyme activity and gene expression makes it a valuable tool for studying molecular mechanisms in biochemical research.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Biological Activity

1-Ethyl-1-(tetrahydrothiophen-3-yl)guanidine is a guanidine derivative that has garnered attention for its potential biological activities. This compound is structurally unique due to the incorporation of a tetrahydrothiophene ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes involved in critical physiological processes. The compound may act as a modulator of nitric oxide synthase (NOS) isoforms, which are crucial for cardiovascular and neurological functions. Preliminary studies suggest that it may inhibit NOS activity, leading to reduced nitric oxide production, which could have implications for conditions characterized by excessive nitric oxide levels, such as inflammation and neurodegeneration .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of guanidine derivatives, providing insights into the potential applications of this compound:

  • Nitric Oxide Synthase Inhibition : A study highlighted the structure-activity relationship of various guanidine derivatives, demonstrating that specific substitutions could enhance inhibitory activity against NOS isoforms. For instance, compounds similar to this compound showed significant inhibition at micromolar concentrations .
  • Neuroprotective Studies : Research focusing on neuroprotective agents indicated that certain guanidines could reduce oxidative stress in neuronal cells. These findings suggest that this compound might share similar protective mechanisms, warranting further investigation into its effects on neuronal survival under stress conditions .
  • Antimicrobial Activity : A broader analysis of guanidine derivatives revealed their potential as antimicrobial agents. While direct studies on this compound are sparse, analogous compounds have demonstrated efficacy against bacterial strains, suggesting a need for targeted research on this compound's antimicrobial properties .

Data Table: Biological Activities of Guanidine Derivatives

Compound NameActivity TypeIC50 (µM)Reference
This compoundNitric Oxide Synthase InhibitorTBD
1-Nitro-3-(pyridin-3-yl)guanidineNOS Inhibition0.3 (eNOS), 0.5 (nNOS)
Guanidine Derivative ADS1017Histamine H3R AntagonistTBD
Guanidine Derivative with Antimicrobial PropertiesAntimicrobialTBD

Scientific Research Applications

Neuropharmacological Applications

Mechanism of Action:
1-Ethyl-1-(tetrahydrothiophen-3-yl)guanidine exhibits properties as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in excitatory neurotransmission in the brain, and its overactivation is implicated in various neurological disorders. By blocking NMDA receptor-mediated excitotoxicity, this compound may help mitigate conditions such as:

  • Epilepsy
  • Neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease, Huntington's disease)
  • Traumatic brain injury

Research indicates that compounds with similar structures have shown promise in reducing neuronal cell death caused by excessive glutamate exposure, suggesting potential therapeutic benefits for this compound in these contexts .

Case Study:
A study demonstrated that tri- and tetra-substituted guanidines, including derivatives similar to this compound, were effective in reducing neurotoxicity associated with NMDA receptor activation. In vitro assays indicated significant neuroprotective effects against glutamate-induced cell death, underscoring their potential utility in treating neurodegenerative conditions .

Pharmaceutical Development

Drug Formulation:
The compound has been explored for its formulation in pharmaceutical compositions aimed at treating neurological disorders. The ability to cross the blood-brain barrier and exhibit high binding affinity for PCP receptors enhances its profile as a candidate for drug development .

Research Findings:
Patents have been filed detailing methods for synthesizing substituted guanidines like this compound, emphasizing their role as neuroprotective agents. These compounds are being investigated for their pharmacological properties, including their effectiveness as excitatory amino acid antagonists, which could lead to advancements in therapies for conditions characterized by excessive neuronal excitation .

Synthesis and Chemical Properties

Synthesis Techniques:
The synthesis of this compound can be achieved through reactions involving substituted cyanamides and amines. The process typically requires specific reaction conditions to optimize yield and purity .

Chemical Stability:
Studies have shown that guanidine derivatives maintain stability under various conditions, which is crucial for their application in long-term therapeutic settings. The compound's structural integrity contributes to its efficacy and safety profile when administered therapeutically .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1-Ethyl-1-(tetrahydrothiophen-3-yl)guanidine and analogous compounds:

Compound Molecular Formula Substituents Key Properties Applications References
This compound C₈H₁₆N₄S Ethyl, tetrahydrothiophen-3-yl Sulfur-containing heterocycle; potential for enhanced lipophilicity Not explicitly stated (inference: organic synthesis or medicinal chemistry) N/A
1-Methyl-2-nitro-3-((tetrahydrofuran-3-yl)methyl)guanidine C₇H₁₄N₄O₃ Methyl, nitro, tetrahydrofuran-3-yl-methyl Melting point: 94.5–101.5°C; purity ≥98%; hazard statement H319 (eye irritation) Organic synthesis intermediate
Cimetidine (2-Cyano-1-methyl-3-(2-(((5-methylimidazol-4-yl)methyl)thio)ethyl)guanidine) C₁₀H₁₆N₆S Cyano, methyl, imidazole-thioethyl H₂ receptor antagonist; used in treating gastric ulcers Therapeutic agent
7b (Guanidinobutyl-pyrazinothiazine derivative) C₂₇H₃₈N₈O₂S 4-Guanidinobutyl, naphthalene-ethyl Purity 96.3%; synthesized via RP-HPLC (13% yield); tripeptidomimetic antagonist Chemokine receptor modulation
Guanidine chloride CH₅N₃·HCl Chloride salt Not listed under CA Prop 65 carcinogens; no significant risk levels established Laboratory reagent

Structural and Functional Insights

  • Tetrahydrothiophen vs. Tetrahydrofuran : The sulfur atom in this compound may confer greater electron density and polarizability compared to oxygen in tetrahydrofuran analogs (e.g., compound in ). This could enhance interactions with biological targets or alter solubility .
  • Synthetic Complexity : Guanidine derivatives with bulky substituents (e.g., 7b and 8a) exhibit lower yields (9–13%) due to challenges in cyclization and purification, suggesting similar synthetic hurdles for the target compound .

Preparation Methods

Synthesis of the Tetrahydrothiophen-3-yl Intermediate

The tetrahydrothiophene ring is typically functionalized at the 3-position to introduce a suitable leaving group or reactive handle for subsequent guanidine installation. This can be achieved by:

  • Reduction of precursor compounds bearing functional groups on the thiophene ring.
  • Use of esterifying reagents to prepare intermediates amenable to nucleophilic substitution.

For example, analogous processes for related tetrahydrofuran derivatives involve reduction and esterification steps to prepare intermediates that can be converted into hydrazine or guanidine derivatives.

Guanidine Formation via Guanylation

The guanidine moiety is formed by reacting an amine-containing intermediate with guanylating agents such as:

  • 1,3-bis(tert-butoxycarbonyl)-2-methylisothiourea in the presence of base (e.g., triethylamine), which introduces protected guanidine groups.
  • Alternative guanylation reagents can include thiopseudourea derivatives to avoid toxic reagents like cyanamide.

The guanylation step typically produces a protected guanidine intermediate that requires subsequent deprotection.

Deprotection and Final Compound Isolation

The protected guanidine intermediates undergo acidic deprotection (e.g., using trifluoroacetic acid or hydrochloric acid) to remove Boc groups, yielding the free guanidine compound.

The final compound, 1-Ethyl-1-(tetrahydrothiophen-3-yl)guanidine, is isolated by:

  • Conventional purification methods such as crystallization, filtration, and solvent extraction.
  • Use of solvents like methanol, ethanol, or isopropanol for recrystallization.
  • Formation of acid addition salts to improve stability and isolation yields.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Outcome
1 Reduction Suitable reducing agent (e.g., LiAlH4) Tetrahydrothiophen-3-yl intermediate
2 Esterification/Functionalization Esterifying reagent, acidic/basic conditions Activated intermediate for guanylation
3 Guanylation 1,3-bis(tert-butoxycarbonyl)-2-methylisothiourea, triethylamine Protected guanidine intermediate
4 Deprotection Acidic conditions (e.g., TFA or HCl) Free guanidine compound
5 Purification Crystallization, filtration, solvent extraction Pure this compound

Research Findings and Optimization Notes

  • The choice of protective groups (e.g., Boc) is critical to ensure selective guanidine formation without side reactions.
  • Reaction conditions for guanylation require careful control of base equivalents and temperature to maximize yield and purity.
  • Alternative guanylation reagents such as thiopseudourea hemisulfate can be used to avoid toxic intermediates like cyanamide and methyl iodide.
  • Purification steps involving solvent selection (methanol, ethanol, isopropanol) and acid addition salt formation improve the compound's stability and facilitate isolation.
  • Analytical techniques such as ^1H NMR, ^13C NMR, and elemental analysis confirm the structure and purity of the final product.

Summary Table of Key Preparation Parameters

Parameter Typical Conditions/Values Comments
Reducing agent LiAlH4, NaBH4, or catalytic hydrogenation For ring reduction or functional group modification
Guanylation reagent 1,3-bis(tert-butoxycarbonyl)-2-methylisothiourea Commonly used for protected guanidine formation
Base for guanylation Triethylamine Used in slight excess (10-20%)
Deprotection acid TFA or HCl Removes Boc protecting groups
Solvents for purification Methanol, ethanol, isopropanol, ethyl acetate Selected based on solubility and crystallization behavior
Yield 55-80% (varies by step and conditions) Optimized by reaction time and temperature control

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Ethyl-1-(tetrahydrothiophen-3-yl)guanidine
Reactant of Route 2
Reactant of Route 2
1-Ethyl-1-(tetrahydrothiophen-3-yl)guanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.